molecular formula C9H10N2O4 B8647156 1H-Pyrrole-2-carboxylic acid, 1-(cyclopropylmethyl)-4-nitro-

1H-Pyrrole-2-carboxylic acid, 1-(cyclopropylmethyl)-4-nitro-

Cat. No.: B8647156
M. Wt: 210.19 g/mol
InChI Key: DTWJEOFOWPRNTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrole-2-carboxylic acid, 1-(cyclopropylmethyl)-4-nitro- is an organic compound that features a cyclopropylmethyl group, a nitro group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-(cyclopropylmethyl)-4-nitro- can be achieved through several synthetic routes

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-2-carboxylic acid, 1-(cyclopropylmethyl)-4-nitro- undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include amino derivatives, substituted pyrroles, and various cyclopropylmethyl derivatives.

Scientific Research Applications

1H-Pyrrole-2-carboxylic acid, 1-(cyclopropylmethyl)-4-nitro- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-(cyclopropylmethyl)-4-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The cyclopropylmethyl group can also influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethyl derivatives: Compounds with similar cyclopropylmethyl groups but different functional groups.

    Nitro-pyrrole derivatives: Compounds with nitro groups attached to pyrrole rings but different substituents.

Uniqueness

1H-Pyrrole-2-carboxylic acid, 1-(cyclopropylmethyl)-4-nitro- is unique due to the combination of its cyclopropylmethyl group and nitro group on a pyrrole ring. This combination imparts distinct chemical and biological properties that are not commonly found in other compounds.

Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

1-(cyclopropylmethyl)-4-nitropyrrole-2-carboxylic acid

InChI

InChI=1S/C9H10N2O4/c12-9(13)8-3-7(11(14)15)5-10(8)4-6-1-2-6/h3,5-6H,1-2,4H2,(H,12,13)

InChI Key

DTWJEOFOWPRNTP-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C=C(C=C2C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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